molecular formula C15H21ClN2O3 B15034967 Isoindole-1,3-dione, 5-chloro-2-(3-morpholin-4-yl-propyl)-3a,4,7,7a-tetrahydro-

Isoindole-1,3-dione, 5-chloro-2-(3-morpholin-4-yl-propyl)-3a,4,7,7a-tetrahydro-

Cat. No.: B15034967
M. Wt: 312.79 g/mol
InChI Key: KZACKMNUBBKNTK-UHFFFAOYSA-N
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Description

5-Chloro-2-[3-(morpholin-4-yl)propyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a morpholine ring, a chloro substituent, and a hexahydroisoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-[3-(morpholin-4-yl)propyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Isoindole Core: The initial step involves the cyclization of a suitable precursor to form the hexahydroisoindole core. This can be achieved through a condensation reaction between a dicarboxylic acid and an amine under acidic conditions.

    Introduction of the Chloro Substituent: The chloro substituent is introduced via a halogenation reaction, typically using thionyl chloride or phosphorus pentachloride.

    Attachment of the Morpholine Ring: The final step involves the nucleophilic substitution of the chloro group with a morpholine derivative, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[3-(morpholin-4-yl)propyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

5-Chloro-2-[3-(morpholin-4-yl)propyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 5-chloro-2-[3-(morpholin-4-yl)propyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-morpholin-4-yl-phenylamine
  • 3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole

Uniqueness

Compared to similar compounds, 5-chloro-2-[3-(morpholin-4-yl)propyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione stands out due to its unique combination of a morpholine ring, a chloro substituent, and a hexahydroisoindole core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C15H21ClN2O3

Molecular Weight

312.79 g/mol

IUPAC Name

5-chloro-2-(3-morpholin-4-ylpropyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione

InChI

InChI=1S/C15H21ClN2O3/c16-11-2-3-12-13(10-11)15(20)18(14(12)19)5-1-4-17-6-8-21-9-7-17/h2,12-13H,1,3-10H2

InChI Key

KZACKMNUBBKNTK-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCN2C(=O)C3CC=C(CC3C2=O)Cl

Origin of Product

United States

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